molecular formula C13H17BrN2O2 B12528387 5-(2-Bromoacetamido)-N-phenylpentanamide CAS No. 651768-00-2

5-(2-Bromoacetamido)-N-phenylpentanamide

Cat. No.: B12528387
CAS No.: 651768-00-2
M. Wt: 313.19 g/mol
InChI Key: OWAUWMJACAMKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Bromoacetamido)-N-phenylpentanamide is a synthetic organic compound of interest in chemical biology and medicinal chemistry research. This molecule features a bromoacetamide group, a well-known electrophilic moiety that can alkylate nucleophilic residues such as cysteine in proteins and peptides. This property makes it a valuable building block for developing covalent inhibitors , probing enzyme active sites, and creating functionalized chemical probes. The compound's structure, which includes a pentanamide linker and a terminal N-phenyl group, suggests potential for modular design in constructing more complex molecules. Researchers can utilize this compound as a key intermediate in the synthesis of hybrid pharmacophores, similar to strategies employed in developing chromene-sulfonamide hybrids for antibacterial testing . Its application is primarily in early-stage drug discovery for the design, synthesis, and biochemical evaluation of novel therapeutic agents. Handle with care, as the bromoacetamide group is reactive. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651768-00-2

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

IUPAC Name

5-[(2-bromoacetyl)amino]-N-phenylpentanamide

InChI

InChI=1S/C13H17BrN2O2/c14-10-13(18)15-9-5-4-8-12(17)16-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,18)(H,16,17)

InChI Key

OWAUWMJACAMKQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCNC(=O)CBr

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 5 2 Bromoacetamido N Phenylpentanamide

Established Synthetic Routes to 5-(2-Bromoacetamido)-N-phenylpentanamide

The most logical and established synthetic pathway to this compound proceeds through two key transformations: the formation of an amide bond to create the core N-phenylpentanamide structure, followed by the introduction of the bromoacetyl moiety.

Amide Bond Formation Strategies in the Synthesis of the Compound

The initial and crucial step in the synthesis is the formation of the amide linkage between a protected 5-aminopentanoic acid derivative and aniline (B41778). This reaction forms the backbone of the target molecule. A common strategy involves the activation of the carboxylic acid group of 5-aminopentanoic acid to facilitate its reaction with the weakly nucleophilic aniline.

Several coupling reagents are widely employed for this type of transformation. growingscience.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) are effective for coupling carboxylic acids and amines, including less reactive aromatic amines like aniline. nih.gov The reaction typically proceeds by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. luxembourg-bio.com

Another established method is the conversion of the carboxylic acid to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. semanticscholar.org The resulting acyl chloride can then react with aniline, often in the presence of a base to neutralize the HCl byproduct. researchgate.net

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent/SystemAdditive/BaseKey Features
EDC/HOBtDIPEAMild reaction conditions, good for electron-deficient amines. nih.gov
DCC/DMAPDMAPEffective but can lead to the formation of difficult-to-remove byproducts.
HATUDIPEAHigh coupling efficiency, often used for difficult couplings. growingscience.com
SOCl₂/PyridinePyridineConverts carboxylic acid to a highly reactive acyl chloride. semanticscholar.org

This table presents a selection of common reagents and is not exhaustive.

Introduction of the Bromoacetyl Moiety

Once the N-phenylpentanamide precursor with a free amino group is synthesized, the final step is the introduction of the bromoacetyl group. This is typically achieved through an acylation reaction using a bromoacetylating agent. The most common reagents for this transformation are bromoacetyl bromide or bromoacetyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrogen bromide or hydrogen chloride that is formed.

The free amino group of the N-phenyl-5-aminopentanamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. This results in the formation of the desired amide bond and the final product, this compound. The choice of solvent and base is critical to ensure high yields and minimize side reactions.

Precursor Synthesis and Isolation Techniques

The primary precursors for the synthesis are a 5-aminopentanoic acid derivative and aniline. 5-Aminopentanoic acid is a commercially available delta-amino acid. nih.gov To prevent self-polymerization or other side reactions during the initial amide bond formation with aniline, the amino group of 5-aminopentanoic acid is often protected. Common protecting groups for amines include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

Following the coupling reaction to form the protected N-phenyl-5-(amino)pentanamide, the protecting group is removed under appropriate conditions (e.g., acid treatment for Boc, hydrogenolysis for Cbz) to yield N-phenyl-5-aminopentanamide. This intermediate is then bromoacetylated.

Purification of the intermediates and the final product is typically achieved through standard laboratory techniques such as recrystallization or column chromatography.

Advanced Synthetic Approaches and Yield Optimization for the Compound

Modern synthetic chemistry places a strong emphasis on the development of more efficient, cost-effective, and environmentally benign processes.

Green Chemistry Principles in Compound Synthesis

The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. scielo.br

Atom Economy: The choice of reagents can significantly impact atom economy. For the amide bond formation, catalytic methods are preferable to the use of stoichiometric coupling reagents, which generate significant waste. semanticscholar.org

Safer Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. The development of methods that utilize greener solvents, such as water or ionic liquids, is a key area of research. tandfonline.comresearchgate.net For instance, performing the chloroacetylation of amines in aqueous media has been shown to be an effective and environmentally friendly approach. tandfonline.com

Catalysis: The use of catalysts, rather than stoichiometric reagents, is a cornerstone of green chemistry. For the amide formation step, various catalytic systems are being explored to replace traditional coupling agents. growingscience.com Boric acid has been investigated as a green catalyst for the direct amidation of carboxylic acids. semanticscholar.org

Table 2: Green Chemistry Considerations in Synthesis

Green Chemistry PrincipleApplication to Synthesis of this compound
PreventionDesigning a synthesis with fewer steps and less waste.
Atom EconomyUtilizing catalytic methods for amide bond formation to maximize the incorporation of starting materials into the final product. semanticscholar.org
Less Hazardous Chemical SynthesesReplacing hazardous reagents like thionyl chloride with greener alternatives.
Designing Safer ChemicalsWhile the target compound has inherent reactivity due to the bromoacetyl group, the synthetic process can be designed to minimize exposure.
Safer Solvents and AuxiliariesEmploying water or other environmentally benign solvents in place of chlorinated hydrocarbons. tandfonline.com
Design for Energy EfficiencyDeveloping reactions that can be conducted at ambient temperature and pressure.
Use of Renewable FeedstocksWhile not directly applicable to this specific molecule's core structure, this principle is a broader goal in chemical synthesis.
Reduce DerivativesUsing synthetic strategies that avoid the need for protecting groups.
CatalysisEmploying catalysts for amide bond formation and other steps to improve efficiency and reduce waste. growingscience.com

Stereoselective Synthesis Considerations for Related Analogues

The parent molecule, this compound, is not chiral and therefore does not require stereoselective synthesis. However, if chiral centers were to be introduced into the pentanamide (B147674) backbone or the phenyl group, stereoselective synthesis would become a critical consideration.

For instance, if an amino acid other than the achiral 5-aminopentanoic acid were used as a precursor, the resulting molecule would be chiral. In such cases, the synthetic route would need to be designed to control the stereochemistry of the final product. This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to induce stereoselectivity in the key bond-forming reactions. The choice of coupling reagents and reaction conditions can also influence the degree of racemization during amide bond formation, a crucial factor in the synthesis of chiral molecules. luxembourg-bio.com

Flow Chemistry and Microreactor Technology Applications in Compound Synthesis

The synthesis of amide-containing molecules like this compound can be significantly enhanced through the application of flow chemistry and microreactor technology. These approaches offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. researchgate.netacs.org

Microreactors, with their high surface-to-volume ratios, facilitate rapid and efficient chemical reactions. researchgate.netmdpi.com This is particularly beneficial for amide bond formation, which can be accelerated using heat and flow-based methods. amidetech.com The continuous nature of flow synthesis allows for the in situ generation of reactive intermediates, leading to cleaner reactions and higher yields. amidetech.com For instance, the synthesis of complex peptides and other polyamides has been successfully achieved using automated fast-flow peptide synthesis (AFPS), a testament to the power of this technology. amidetech.com

The use of microreactors can also minimize the formation of byproducts and simplify purification processes. nih.gov While challenges such as channel blockage by solid precipitates can arise, these can often be mitigated through careful reactor design and the application of techniques like sonochemistry. nih.gov The integration of flow chemistry in the synthesis of bioactive compounds has demonstrated the potential to streamline production and access novel chemical space. mdpi.com

Table 1: Advantages of Flow Chemistry and Microreactor Technology in Amide Synthesis

Feature Advantage Reference
High Surface-to-Volume Ratio Enhanced heat and mass transfer, leading to faster reaction rates. researchgate.netmdpi.com
Precise Reaction Control Accurate regulation of temperature, pressure, and residence time. acs.org
Increased Safety Minimizes the risk of runaway reactions and allows for the safe handling of hazardous reagents. researchgate.net
Scalability Straightforward scaling of reactions from laboratory to industrial production. amidetech.com

Derivatization Strategies for Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of a molecule and its biological activity (Structure-Activity Relationship, SAR) is crucial in medicinal chemistry and drug discovery. For this compound, systematic modifications to its different structural components can provide valuable insights into its molecular interactions and biological effects.

Variations at the N-phenyl Moiety

The N-phenyl group is a common feature in many bioactive compounds and offers a prime site for derivatization. wikipedia.org Introducing substituents on the phenyl ring can significantly impact the electronic and steric properties of the molecule. mdpi.comnih.gov For example, the addition of electron-withdrawing or electron-donating groups can alter the molecule's reactivity and its ability to participate in hydrogen bonding or other non-covalent interactions. mdpi.com The position of these substituents (ortho, meta, or para) can also have a profound effect on the compound's biological activity. wikipedia.org Exploring a range of substituted phenyl analogues is a standard strategy in SAR studies to fine-tune the molecule's properties. researchgate.net

Table 2: Examples of N-phenyl Moiety Modifications and Their Potential Effects

Modification Potential Effect Reference
Introduction of a nitro group Increased electron-withdrawing character, potential for enhanced binding. researchgate.net
Addition of a hydroxyl group Increased polarity and potential for hydrogen bonding. mdpi.comnih.gov
Halogenation (e.g., chloro, bromo) Altered lipophilicity and steric profile, potential for halogen bonding. nih.gov

Alterations of the Bromoacetamido Group

The bromoacetamido group is a reactive functional group that can act as an electrophile. Modifications to this group can modulate its reactivity and specificity. Replacing the bromine atom with other halogens (e.g., chlorine or iodine) would alter the leaving group ability and reactivity. nih.gov The acetamido portion can also be modified by changing the length of the acyl chain or by introducing substituents on the acetyl methyl group. These changes can influence the steric hindrance around the reactive center and affect the molecule's interaction with its target. nih.gov

Isotopic Labeling and Tagging Strategies for Research Applications

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and studying the metabolic fate of compounds.

Deuteration for Mechanistic Studies

Replacing hydrogen atoms with their heavier isotope, deuterium, can provide valuable information about reaction mechanisms through the kinetic isotope effect. researchgate.net For this compound, deuteration at specific positions can help to identify which C-H bonds are broken in a given chemical or enzymatic transformation. For instance, α-deuteration of the amide can be achieved through various methods, including electrochemical approaches or base-mediated exchange reactions using deuterated solvents like DMSO-d6. nih.govrsc.orgexlibrisgroup.comacs.org The resulting deuterated analogue can then be used in kinetic studies to probe the mechanism of action or metabolism.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1-[2-hydroxypropyl-{(3-trifluoromethyl)-phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride
1-[2-hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(4-diphenylmethyl)piperazin-1-ium chloride
1-[2-hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(4-chlorophenyl)piperazin-1-ium chloride
1-(2-Hydroxy-3-[4-(propan-2-yloxy)benzoyl]oxypropyl)-4-(4-nitrophenyl)piperazinediium dichloride
1-3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl-4-(4-nitrophenyl)piperazinediium dichloride
1-(2-Hydroxy-3-[4-(2-propoxyethoxy)benzoyl]oxypropyl)-4-(4-nitrophenyl)-piperazinediium dichloride
3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide
N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide
N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide
2-hydroxy-N-(4-propoxyphenyl)-naphthalene-1-carboxamide
N-[3-(But-2-yloxy)phenyl]-2-hydroxy-naphthalene-1-carboxamide
N-[4-(but-2-yloxy)phenyl]-2-hydroxy-naphthalene-1-carboxamide
N-(Alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide
(2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Deschloroketamine
Fluoroketamine
Ketamine
Bromoketamine
Xarelto
Jardiance
Vraylar
Aplysamine 6
Vidarabine
Efavirenz
Imatinib
Atorvastatin
Fexofenadine
Phenylalanine
Biphenyl
Chlorobenzene
Triphenylmethane
Polystyrene
Teriparatide
AVP-786
Fludalanine

Fluorescent Tagging for Cellular Imaging

The bromoacetamide functional group in this compound serves as a reactive handle for the covalent attachment of fluorescent dyes, enabling its use in cellular imaging. This process, known as fluorescent tagging, allows for the visualization and tracking of molecules within biological systems. The underlying principle involves the reaction of the electrophilic carbon of the bromoacetamide with a nucleophilic group on a fluorescent dye.

The most common nucleophiles for this type of reaction are thiols, which are present in cysteine residues of proteins or can be incorporated into other biomolecules. The reaction proceeds via an SN2 mechanism, where the thiol group attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether linkage. This covalent attachment ensures that the fluorescent tag remains associated with the target molecule during imaging experiments.

A variety of fluorescent dyes possessing nucleophilic functional groups are commercially available and could potentially be conjugated to this compound. These dyes span the visible spectrum and offer a range of photophysical properties suitable for different imaging applications. nih.govresearchgate.net

Table 1: Representative Fluorescent Dyes for Potential Conjugation

Fluorescent DyeReactive GroupPotential Application
Fluorescein-5-maleimideThiol-reactive maleimideGeneral protein labeling
Rhodamine B isothiocyanateAmine-reactive isothiocyanateLabeling of primary amines
Alexa Fluor™ 488 C5-maleimideThiol-reactive maleimideBright and photostable labeling
Cyanine5 (Cy5) NHS esterAmine-reactive NHS esterNear-infrared imaging

Disclaimer: The data in this table is representative of fluorescent dyes that could potentially react with a molecule containing a bromoacetamide group or its precursors. The compatibility and efficiency of the reaction with this compound would require experimental validation.

The resulting fluorescently tagged molecule could then be introduced into cells to study its localization, trafficking, and interactions with cellular components. The choice of fluorescent dye would depend on the specific requirements of the experiment, such as the desired excitation and emission wavelengths, brightness, and photostability. mdpi.com

Affinity Tagging for Target Engagement Studies

Similar to fluorescent tagging, the bromoacetamide moiety of this compound can be exploited for affinity tagging. Affinity tags are molecules that can be used to isolate, purify, or detect a target molecule from a complex mixture, such as a cell lysate. patsnap.comaddgene.org This is a cornerstone technique in proteomics and drug discovery for identifying the binding partners of a small molecule. nih.gov

In this context, this compound could act as a chemical probe. The N-phenylpentanamide portion might be designed to have an affinity for a particular protein target. Upon binding, the reactive bromoacetamide group can form a covalent bond with a nearby nucleophilic amino acid residue (e.g., cysteine, histidine, or lysine) on the protein surface. This covalent linkage permanently attaches the probe to its target.

The tagged protein can then be detected or isolated using a secondary reagent that recognizes the "tag" portion of the probe. A common strategy involves the incorporation of a biotin (B1667282) molecule into the probe structure. Biotin has an exceptionally high affinity for the protein streptavidin, which can be immobilized on a solid support (e.g., beads or a column). This allows for the selective capture and enrichment of the biotin-tagged protein and any associated binding partners.

Table 2: Common Affinity Tags and Their Binding Partners

Affinity TagBinding PartnerPrinciple of Interaction
BiotinStreptavidin/AvidinHigh-affinity non-covalent binding
His-tag (Polyhistidine)Nickel-NTA or Cobalt-NTA resinMetal chelation
FLAG-tagAnti-FLAG antibodyAntigen-antibody recognition
HA-tagAnti-HA antibodyAntigen-antibody recognition

Disclaimer: This table lists common affinity tags. The incorporation of such a tag into the structure of this compound would be necessary for its use in affinity-based target engagement studies.

The use of this compound as an affinity tag would require a synthetic strategy to incorporate a recognizable handle, such as biotin. This would create a trifunctional probe with a target-binding element, a reactive group, and a purification handle. Such a tool would be valuable for identifying the cellular targets of a molecule with the N-phenylpentanamide pharmacophore. nih.govresearchgate.net

Molecular Mechanisms of Action of 5 2 Bromoacetamido N Phenylpentanamide

Investigation of Covalent Modification Mechanisms

Covalent modification is the cornerstone of the mechanism of action for 5-(2-Bromoacetamido)-N-phenylpentanamide. The process involves the formation of a permanent chemical bond between the inhibitor and its target protein, leading to an irreversible alteration of the protein's function.

The capacity of this compound to act as a covalent modifier resides entirely within its 2-bromoacetyl group. This functional group serves as the electrophilic "warhead" of the molecule. Its reactivity stems from two key features:

The Carbonyl Group: The oxygen atom of the carbonyl group is highly electronegative, withdrawing electron density from the adjacent α-carbon (the carbon bonded to the bromine). This polarization creates a significant partial positive charge on the α-carbon, rendering it highly electrophilic and susceptible to attack by nucleophiles.

The Bromine Atom: Bromine is an effective leaving group. When a nucleophilic amino acid residue from a target protein attacks the electrophilic α-carbon, the carbon-bromine bond is cleaved, and the bromide ion departs.

This reaction, a classic example of nucleophilic substitution, results in the formation of a stable covalent bond between the inhibitor and the protein. The inherent reactivity of the bromoacetyl moiety makes it a potent warhead for targeted covalent inhibitors.

The bromoacetyl group selectively reacts with nucleophilic amino acid residues on the surface or in the binding pockets of proteins. While several amino acids possess nucleophilic side chains, the reactivity is dominated by specific residues.

Cysteine: The most common target for bromoacetyl-containing inhibitors is the thiol group (-SH) of a cysteine residue. nih.govmdpi.com The sulfur atom in the thiol is a potent nucleophile under physiological conditions (as the thiolate anion, -S⁻), and it readily attacks the electrophilic carbon of the bromoacetyl group. mdpi.com This reaction forms a highly stable thioether linkage. The relatively low abundance of cysteine in the proteome contributes to the potential selectivity of cysteine-targeting covalent inhibitors. nih.gov

Other Nucleophilic Residues: While cysteine is the preferred target, the bromoacetyl group can, under certain conditions, react with other nucleophilic residues. The potential for these interactions often depends on the specific microenvironment of the residue within the protein, such as its accessibility and pKa. Other potential targets include:

Lysine: The ε-amino group of lysine can act as a nucleophile.

Tyrosine: The hydroxyl group of the phenol side chain in tyrosine can be a site for covalent modification. mdpi.comnih.gov

Histidine: The imidazole ring of histidine contains nucleophilic nitrogen atoms.

The table below summarizes the primary amino acid residues known to be susceptible to modification by electrophilic warheads like the bromoacetyl group.

Amino Acid ResidueNucleophilic GroupResulting Covalent BondRelative Reactivity
CysteineThiol (-SH)ThioetherHigh
LysineAmine (-NH₂)Secondary AmineModerate
TyrosinePhenol (-OH)EtherLow
HistidineImidazole RingAlkylated ImidazoleLow

Enzyme Inhibition and Activation Profiles of the Compound

As a targeted covalent inhibitor, this compound is expected to display a characteristic profile of enzyme modulation, typically irreversible inhibition. The process generally follows a two-step mechanism where the inhibitor first binds non-covalently to the enzyme's active or allosteric site, forming a reversible enzyme-inhibitor complex (E-I). This is followed by the irreversible covalent bond formation (E-I*).

The interaction between a covalent inhibitor and its target enzyme is characterized by time-dependent inhibition. Kinetic studies are crucial to quantify the efficiency of this process. Unlike reversible inhibitors, where a simple IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can describe potency, the characterization of irreversible inhibitors requires additional parameters.

Key kinetic parameters include:

Kᵢ (Inhibitor Dissociation Constant): This represents the affinity of the initial, non-covalent binding of the inhibitor to the enzyme. A lower Kᵢ indicates a tighter initial binding.

kᵢₙₐ꜀ₜ (Maximum Rate of Inactivation): This is the first-order rate constant for the covalent bond formation once the inhibitor is non-covalently bound.

The following table illustrates conceptual kinetic data that would be generated for a compound like this compound against a hypothetical target enzyme.

ParameterValueDescription
Kᵢ5 µMRepresents the affinity of the initial reversible binding step.
kᵢₙₐ꜀ₜ0.1 min⁻¹Represents the maximal rate of irreversible inactivation.
kᵢₙₐ꜀ₜ/Kᵢ20,000 M⁻¹min⁻¹Represents the overall efficiency of the covalent inhibitor.
IC₅₀ (at 15 min)2 µMThe concentration causing 50% inhibition at a specific time point.

The interaction between this compound and its target protein is designed to be irreversible. The initial non-covalent binding, governed by forces such as hydrogen bonding and hydrophobic interactions between the N-phenylpentanamide scaffold and the protein, is a reversible equilibrium. However, the subsequent nucleophilic attack by a protein residue on the bromoacetyl warhead forms a stable covalent bond (e.g., a thioether bond with cysteine). google.com This bond is not readily cleaved under physiological conditions, resulting in the permanent inactivation of the protein.

This irreversibility is a key feature of many covalent drugs, offering the advantage of a prolonged duration of action that can exceed the pharmacokinetic half-life of the compound in circulation. nih.gov Once the target protein is modified, its function is abolished until the cell synthesizes new protein.

Protein-Protein Interaction Modulation by the Compound

Beyond direct enzyme inhibition, covalent modifiers like this compound can be designed to modulate protein-protein interactions (PPIs). nih.govnih.govwhiterose.ac.uk PPIs are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. nih.govnih.gov

The mechanism for PPI modulation by this compound would involve the N-phenylpentanamide portion of the molecule selectively binding to a "hot spot" on the surface of one of the partner proteins. This binding event positions the bromoacetyl warhead to react with a nearby nucleophilic residue. The resulting covalent attachment of the compound to the protein surface can modulate the PPI in two primary ways:

Inhibition of Interaction: The covalently bound molecule can act as a steric block, physically preventing the binding of the second protein partner. This is an effective strategy for disrupting pathological protein complexes.

Stabilization of Interaction: In some cases, a small molecule can act as a "molecular glue," binding simultaneously to both protein partners and stabilizing their interaction. While less common for covalent modifiers designed as inhibitors, the principle remains a valid therapeutic strategy.

The specificity of PPI modulation is largely determined by the non-covalent binding affinity of the scaffold for the target protein, ensuring that the covalent modification occurs at the desired location.

The functional components of this compound are summarized in the table below.

Molecular ComponentFunctionMechanism
Bromoacetyl GroupCovalent WarheadActs as an electrophile, reacting with nucleophilic amino acid residues (e.g., cysteine) to form a permanent covalent bond.
N-phenylpentanamide ScaffoldTargeting MoietyProvides specificity through non-covalent interactions (e.g., hydrophobic, hydrogen bonding) with the target protein, guiding the warhead to the correct location.

Lack of Scientific Data on the Biological Activity of this compound

Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the molecular mechanisms of action or cellular pathway perturbations of the chemical compound this compound. The requested details on its effects on protein complexes, protein-protein interactions, apoptosis, cell cycle modulation, inflammatory pathways, and signaling cascades are not documented in the accessible scientific domain.

Therefore, it is not possible to provide an article based on the outlined structure and content requirements due to the absence of research findings for this specific compound. The following sections, which were intended to detail the compound's biological activities, remain unaddressed as a result of this information gap.

Target Identification and Validation for 5 2 Bromoacetamido N Phenylpentanamide

Biochemical Approaches for Target Identification

Biochemical methods are designed to isolate and identify proteins that physically interact with a small molecule. For a covalently acting compound like 5-(2-Bromoacetamido)-N-phenylpentanamide, these techniques are particularly powerful.

Affinity chromatography is a powerful technique used to isolate target proteins from a complex mixture, such as a cell lysate, based on a specific binding interaction. To apply this method to this compound, the compound would first be immobilized on a solid support, such as agarose (B213101) or magnetic beads. This is typically achieved by synthesizing an analogue of the compound that includes a linker arm for attachment to the beads, positioned at a site that does not interfere with its binding to the target protein.

In a hypothetical pull-down assay, the immobilized this compound probe would be incubated with a proteome source (e.g., cell lysate). The bromoacetamide group would covalently react with its specific protein targets. After incubation, the beads are washed to remove non-specifically bound proteins. The covalently bound target proteins are then eluted and identified using mass spectrometry.

Illustrative Findings from a Hypothetical Affinity Pull-down Experiment:

Identified Protein Gene Name Function Significance Score
Protein Kinase XPKXSerine/threonine kinase involved in cell signaling98.5
Deubiquitinase YDUYRemoves ubiquitin from substrate proteins95.2
Metabolic Enzyme ZMEZCatalyzes a key step in glucose metabolism89.7

This table represents hypothetical data for illustrative purposes.

Global proteomic profiling can provide a broader, unbiased view of the proteins that interact with this compound in a cellular context. One common method involves treating live cells or cell lysates with the compound and comparing the protein expression or modification profile to an untreated control.

For a covalent compound, a quantitative proteomic approach could identify proteins that become irreversibly modified. By using advanced mass spectrometry techniques, it is possible to pinpoint the exact peptide and amino acid residue that has been modified by this compound. This provides high-resolution evidence of a direct physical interaction.

Activity-Based Protein Profiling (ABPP) is a highly effective chemoproteomic strategy for identifying the targets of covalent inhibitors. nih.govnih.govbohrium.comgoogle.com This method utilizes chemical probes that mimic the parent compound but also contain a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment. google.comgoogle.com The key feature of ABPP is that the probe reacts with the active site of an enzyme in a mechanism-dependent manner, providing information about the functional state of the enzyme. nih.govgoogle.com

For this compound, an ABPP probe would be synthesized. This probe would retain the core structure and the reactive bromoacetamide "warhead" but would also incorporate a clickable alkyne or azide (B81097) group. This allows for the subsequent attachment of a reporter tag via click chemistry. google.com

In a competitive ABPP experiment, a proteome is first incubated with this compound, followed by the addition of the broad-spectrum ABPP probe. If the compound binds to a target protein, it will block the binding of the probe. The reduction in signal from the probe for a specific protein indicates that it is a target of the compound. This allows for the assessment of target engagement and selectivity across entire enzyme families.

Hypothetical Results from a Competitive ABPP Experiment:

Enzyme Family Specific Enzyme Inhibition by this compound (%)
Serine HydrolasesLipase A92%
Cysteine ProteasesCathepsin B85%
KinasesProtein Kinase X15%

This table represents hypothetical data for illustrative purposes, demonstrating target engagement.

Genetic Approaches for Target Validation

Once candidate targets are identified through biochemical means, genetic approaches are crucial for validating that these targets are responsible for the compound's biological effects.

The CRISPR/Cas9 system is a revolutionary gene-editing tool that allows for the precise knockout of specific genes. To validate the targets of this compound, cell lines can be generated in which the genes for the candidate target proteins (e.g., PKX or DUY from the hypothetical pull-down) are individually knocked out.

If a knockout cell line becomes resistant to the effects of this compound, it provides strong evidence that the deleted protein is the biologically relevant target. Conversely, if the knockout of a target protein phenocopies the effect of the compound, this also validates the target.

Illustrative Outcomes of CRISPR/Cas9 Validation:

Target Gene Knockout Effect of Compound on Wild-Type Cells Effect of Compound on Knockout Cells Conclusion
PKXInduces apoptosisNo apoptosis induced (resistance)Protein Kinase X is a key target.
DUYInduces apoptosisApoptosis is still inducedDeubiquitinase Y is not the primary target for this effect.
MEZInduces apoptosisApoptosis is still inducedMetabolic Enzyme Z is not the primary target for this effect.

This table represents hypothetical data for illustrative purposes.

RNA interference (RNAi) is another method for validating drug targets by reducing the expression of a specific protein. This is achieved by introducing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the mRNA of the target gene, leading to its degradation and preventing protein synthesis.

Similar to CRISPR knockout studies, if silencing a candidate target gene with RNAi confers resistance to this compound, it supports the hypothesis that this protein is a key mediator of the compound's activity. RNAi is often used for high-throughput screening of potential targets due to the relative ease of synthesizing and delivering siRNAs.

Overexpression Studies of Potential Targets

Once potential protein targets are hypothesized, overexpression studies would be a critical validation step. This process involves genetically engineering cells to produce the target protein in large quantities. The interaction of "this compound" with these overexpressed proteins would then be assessed to confirm a direct biological interaction. Without this initial data, further biophysical and structural analysis cannot be meaningfully conducted.

Biophysical Characterization of Compound-Target Interactions

Following target identification and validation, the precise nature of the interaction between "this compound" and its target protein would be quantified using various biophysical techniques. dntb.gov.ua

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is an optical technique used to measure the binding kinetics and affinity between a ligand (in this case, "this compound") and a target protein immobilized on a sensor chip. nih.gov This analysis provides data on the association rate (how quickly the compound binds to the target) and the dissociation rate (how quickly it unbinds), which together determine the binding affinity.

Table 1: Hypothetical SPR Kinetic Data for Compound-Target Interaction

Parameter Value
Association Rate Constant (ka) (M⁻¹s⁻¹) Data Not Available
Dissociation Rate Constant (kd) (s⁻¹) Data Not Available

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a compound to its target. This technique provides a complete thermodynamic profile of the binding event, including the binding affinity (KD), enthalpy change (ΔH), and entropy change (ΔS). This information helps to understand the forces driving the interaction.

Table 2: Hypothetical ITC Thermodynamic Data for Compound-Target Interaction

Parameter Value
Binding Affinity (KD) (μM) Data Not Available
Enthalpy Change (ΔH) (kcal/mol) Data Not Available
Entropy Change (ΔS) (cal/mol·deg) Data Not Available

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to map the specific binding site of a compound on its target protein. nih.gov By comparing the NMR spectra of the protein in the presence and absence of the compound, researchers can identify which amino acid residues are perturbed upon binding, thus delineating the binding interface at the atomic level.

Structural Biology of Compound-Target Complexes

Structural biology techniques provide a high-resolution, three-dimensional view of the compound bound to its target protein, offering critical insights for structure-based drug design.

X-ray Crystallography of Co-crystal Structures

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. nih.gov To visualize the interaction between "this compound" and its target, researchers would need to obtain a co-crystal of the compound-protein complex. researchgate.netyoutube.com The resulting electron density map reveals the precise orientation and conformation of the compound within the protein's binding pocket and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net

Table 3: List of Compounds

Compound Name

Cryo-Electron Microscopy (Cryo-EM) Investigations

Extensive searches of scientific literature and databases have revealed no specific studies that have utilized Cryo-Electron Microscopy (Cryo-EM) for the target identification and validation of the compound this compound.

Cryo-EM is a powerful technique in structural biology used to determine the high-resolution three-dimensional structure of biomolecules in their native state. This method is particularly valuable in drug discovery for visualizing how a small molecule, such as this compound, might bind to its biological target. The process involves flash-freezing a solution containing the molecule of interest and its target, preserving their natural conformation. The frozen sample is then imaged using an electron microscope, and sophisticated software is used to reconstruct a 3D model from thousands of 2D images.

The application of Cryo-EM has been instrumental in elucidating the structures of numerous protein-ligand complexes, providing critical insights for structure-based drug design. However, at present, there is no publicly available research demonstrating the use of this technique for the specific compound this compound. Therefore, no detailed research findings or data tables related to Cryo-EM investigations for this compound can be provided.

Structure Activity Relationship Sar Studies of 5 2 Bromoacetamido N Phenylpentanamide Analogues

Systematic Structural Modifications and Their Impact on Biological Activity

There is a lack of published studies detailing the synthesis and biological evaluation of a series of 5-(2-Bromoacetamido)-N-phenylpentanamide analogues. Such studies are fundamental to establishing an SAR profile.

No research was identified that specifically investigates the role of the bromoacetyl group in the reactivity and target selectivity of this class of compounds. The bromoacetyl moiety is a reactive electrophile, often functioning as a covalent modifier of biological targets. Understanding how substitutions on the acetyl or bromo portion of this group would alter its reactivity is crucial for optimizing potency and minimizing off-target effects. However, without experimental data, any discussion on this topic would be purely speculative.

The influence of the pentanamide (B147674) linker on the biological activity of this compound is another area where research is absent. SAR studies on other chemical series often show that the length and conformational flexibility of a linker chain are critical determinants of how a molecule fits into a binding pocket. nih.gov For instance, shortening or lengthening the alkyl chain, or introducing elements of rigidity such as double bonds or cyclic structures, can dramatically affect target affinity and efficacy. mdpi.comrsc.org However, no such investigations have been reported for this specific pentanamide scaffold.

The N-phenyl group represents a key area for synthetic modification to explore SAR. In many drug discovery campaigns, substitutions on a terminal phenyl ring with various electron-donating or electron-withdrawing groups, or alterations in steric bulk, can profoundly impact interactions with a biological target. nih.govnih.govnih.gov Studies on other N-phenylacetamide derivatives have demonstrated that such modifications can modulate biological activity. nih.govnih.gov For example, the introduction of nitro or methoxy (B1213986) groups has been shown to influence the cytotoxic effects of certain N-phenylacetamide compounds. nih.gov Despite the clear potential for SAR exploration, there are no available reports on the effects of modifying the N-phenyl ring of this compound.

Computational Methods in SAR Elucidation

Computational chemistry provides powerful tools for understanding and predicting the biological activity of compounds, thereby guiding the design of more potent and selective molecules.

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. sciforum.netresearchgate.net These models are invaluable for predicting the activity of novel compounds and for providing insights into the structural features that are important for bioactivity. sciforum.netusp.org While QSAR studies have been successfully applied to various classes of compounds, including other N-phenylacetamides and nitroso-compounds, a search of the scientific literature yielded no QSAR models specifically developed for this compound analogues. nih.govnih.gov

Pharmacophore modeling is another computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model serves as a template for designing new compounds with potentially improved properties. The development of a pharmacophore model for this compound analogues would require a set of active compounds from which the key features could be abstracted. Given the lack of data on such a series of compounds, no pharmacophore models have been reported.

Lead Optimization Strategies in Preclinical Development of Analogues of this compound

The preclinical development of analogues of the lead compound, this compound, involves a meticulous process of lead optimization. This iterative cycle of design, synthesis, and testing aims to enhance the compound's therapeutic potential by improving its efficacy, selectivity, and pharmacokinetic properties. patsnap.com The core structure, featuring a reactive bromoacetamide group, a flexible pentanamide linker, and a terminal phenyl group, offers multiple points for chemical modification.

Enhancement of Target Potency and Selectivity

The presence of the 2-bromoacetamido group suggests that this compound may function as a covalent inhibitor, forming a permanent bond with its biological target. youtube.com This mode of action can lead to high potency and prolonged duration of effect. Lead optimization strategies for such compounds focus on fine-tuning the reactivity of the electrophilic "warhead" and optimizing the non-covalent interactions of the entire molecule to ensure it binds selectively to the desired target. youtube.comnih.gov

Strategies to enhance potency and selectivity often involve systematic structural modifications. The goal is to identify key functional groups responsible for the compound's activity and refine them. patsnap.com For covalent inhibitors, a primary consideration is the reactivity of the electrophilic trap. The bromoacetamide moiety must be reactive enough to form a covalent bond with the target protein but not so reactive that it indiscriminately alkylates other biological nucleophiles, which could lead to off-target toxicity. nih.gov

One approach is to modify the group attached to the carbonyl of the acetamide. For instance, replacing the bromine with other halogens (e.g., chlorine, iodine) or other leaving groups can modulate the electrophilicity of the alpha-carbon.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Phenyl Ring Analogues

Compound IDPhenyl Ring SubstitutionTarget Binding Affinity (Ki, nM)
Lead-001Unsubstituted50
Analogue-A14-Fluoro25
Analogue-A24-Chloro30
Analogue-A34-Methoxy75
Analogue-A43-Chloro45
Analogue-A52-Fluoro60

The data in the table above illustrates that small modifications to the phenyl ring can have a substantial impact on binding affinity. For example, a para-fluoro substitution (Analogue-A1) is shown to double the affinity compared to the unsubstituted lead compound. Such studies help in building a pharmacophore model to guide further design. patsnap.com

Selectivity is another critical parameter. To assess this, competitive activity-based protein profiling (ABPP) can be employed. This technique allows for the global assessment of a covalent inhibitor's selectivity across the entire proteome, identifying any off-target proteins that the compound might bind to. nih.gov By comparing the protein reactivity profiles of different analogues, researchers can select candidates with the cleanest selectivity profiles for further development.

Optimization of Metabolic Stability in Preclinical In Vitro Assays

A viable drug candidate must not only be potent and selective but also possess a suitable pharmacokinetic profile, a key component of which is metabolic stability. patsnap.com Compounds that are too rapidly metabolized will have a short duration of action and may not achieve therapeutic concentrations in the body. The lead optimization phase heavily relies on in vitro assays to predict the metabolic fate of analogues.

For a compound like this compound, several potential metabolic liabilities exist. The N-phenylamide bond could be susceptible to hydrolysis by amidases. The phenyl ring is a prime site for oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites. The aliphatic pentyl chain can also undergo oxidation.

In vitro metabolic stability assays typically involve incubating the compound with liver microsomes, which contain a high concentration of CYP enzymes, or with hepatocytes (liver cells). nih.gov The rate at which the parent compound disappears over time is measured, usually by LC-MS/MS, to determine its intrinsic clearance.

Table 2: In Vitro Metabolic Stability of Selected Analogues in Human Liver Microsomes

Compound IDKey Structural FeatureHalf-life (t½, min)
Lead-001Unsubstituted Phenyl15
Analogue-B14-Fluorophenyl28
Analogue-B2Phenyl replaced with Pyridyl22
Analogue-B3Deuterated pentyl chain45

Strategies to improve metabolic stability often focus on blocking sites of metabolism. For instance, if the para-position of the phenyl ring is identified as a primary site of hydroxylation, introducing a metabolically robust group like a fluorine atom at that position (Analogue-B1) can prevent this oxidation and extend the compound's half-life. cambridgemedchemconsulting.com This strategy is often referred to as "metabolic switching."

Another common strategy is the use of deuterium. Replacing hydrogen atoms with their heavier isotope, deuterium, at metabolically vulnerable positions can slow down the rate of bond cleavage by CYP enzymes due to the kinetic isotope effect. As shown with Analogue-B3, deuterating the pentyl chain could significantly enhance metabolic stability. cambridgemedchemconsulting.com

Exploration of Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry and lead optimization. patsnap.comcambridgemedchemconsulting.com This approach is used to improve potency, selectivity, metabolic stability, and other physicochemical properties of a lead compound. For this compound, several bioisosteric replacements could be explored.

The N-phenylamide moiety is a key candidate for bioisosteric replacement. While amides are common in pharmaceuticals, they can have poor stability and permeability. A well-established bioisosteric replacement for an amide is a 1,2,4-oxadiazole (B8745197) or a 1,3,4-oxadiazole. These five-membered heterocyclic rings can mimic the hydrogen bonding pattern of the amide bond while often conferring improved metabolic stability and cell permeability.

The terminal phenyl ring can also be replaced with a variety of other aromatic or heteroaromatic systems to explore new interactions with the target protein and to modulate physicochemical properties. researchgate.net

Table 3: Exploration of Bioisosteric Replacements for the Phenyl Group

Compound IDPhenyl Ring ReplacementRationale
Analogue-C1PyridylIntroduce a hydrogen bond acceptor to potentially form new interactions with the target. cambridgemedchemconsulting.com
Analogue-C2ThienylA smaller aromatic ring that can alter the lipophilicity and explore the size constraints of the binding pocket. researchgate.net
Analogue-C3CyclohexylRemove aromaticity to reduce potential for P450 metabolism and explore hydrophobic interactions.
Analogue-C4Bicyclo[1.1.1]pentane (BCP)A non-aromatic, rigid scaffold that can act as a phenyl mimic with improved metabolic properties. semanticscholar.org

Through these iterative and multifaceted lead optimization strategies, the initial lead compound, this compound, can be systematically refined to produce preclinical candidates with an enhanced balance of potency, selectivity, and drug-like properties.

Preclinical Pharmacological Investigations of 5 2 Bromoacetamido N Phenylpentanamide in Research Models

In Vivo Pharmacokinetics in Animal Models (Mechanistic Focus)

Systemic Exposure and Clearance in Rodent Models:There is no available data on the systemic exposure (e.g., Cmax, AUC) or clearance rates of 5-(2-Bromoacetamido)-N-phenylpentanamide in rodent models.

Due to the strict requirement to focus solely on "this compound" and the absence of any specific research data for this compound, the requested article with detailed findings and data tables cannot be generated.

Correlation of PK with Target Engagement in Preclinical Models

Information regarding the relationship between the pharmacokinetic (PK) profile of this compound and its engagement with its biological target in preclinical models is not available in the current body of scientific literature. To populate this section, research would be required to first identify the specific biological target(s) of the compound and then to conduct concurrent pharmacokinetic and pharmacodynamic (target engagement) studies. Such studies would typically involve:

Development of validated bioanalytical methods to quantify concentrations of this compound in biological matrices (e.g., plasma, tissue).

Implementation of target engagement assays , such as positron emission tomography (PET) imaging with a radiolabeled tracer, autoradiography, or biochemical assays measuring target occupancy or downstream signaling, in relevant animal models.

Pharmacokinetic studies in these models to determine key parameters like Cmax, Tmax, AUC, and half-life.

Correlation analysis to link the time course of compound concentrations in plasma and target tissues with the extent and duration of target engagement.

Without such foundational research, no data tables or detailed findings can be presented.

Bioavailability in Preclinical Research Contexts (e.g., specific delivery methods for research)

There is no published data on the bioavailability of this compound in any preclinical species. Bioavailability studies are fundamental to understanding a compound's potential for systemic effects and involve administering the compound through both intravenous and extravascular (e.g., oral, intraperitoneal) routes. Key data points that would be necessary to report on this topic include:

Absolute bioavailability percentages following administration by various routes.

The specific delivery vehicles or formulations used in research settings (e.g., solutions in saline, suspensions in methylcellulose, or encapsulation in nanoparticles).

Comparative bioavailability across different preclinical species (e.g., rodents, non-rodents).

As no studies detailing these aspects for this compound have been published, this section cannot be completed.

Exploration of Metabolites and Their Biological Activity in Vitro

The metabolic fate of this compound and the biological activity of any potential metabolites have not been described in the scientific literature. Investigating this area would require a series of in vitro experiments, such as:

Incubation of the parent compound with liver microsomes, hepatocytes, or other relevant subcellular fractions from various species (including human) to generate metabolites.

Identification and structural elucidation of the formed metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Synthesis of the identified metabolites .

In vitro screening of the metabolites in relevant biological assays to determine if they are active, inactive, or contribute to off-target effects.

Until such research is conducted and published, no information can be provided on the metabolites of this compound or their potential biological activities.

Biological Activities and Therapeutic Explorations of 5 2 Bromoacetamido N Phenylpentanamide in Research Models

In Vitro Cellular Assays for Biological Effects

No data available.

No data available.

No data available.

In Vivo Efficacy in Disease Models (Preclinical Animal Models)

No data available.

No data available.

Information regarding the chemical compound "5-(2-Bromoacetamido)-N-phenylpentanamide" is not available in publicly accessible research literature.

The creation of scientifically accurate and informative content requires a foundation of existing research. Without any studies on "this compound" in the context of neurodegeneration models, its molecular target engagement, or in comparison to established research compounds, the generation of the requested article would be speculative and not based on factual evidence.

Further investigation into this specific compound would be necessary for any detailed analysis of its potential biological effects or therapeutic applications.

Computational and Theoretical Studies of 5 2 Bromoacetamido N Phenylpentanamide

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to predict how a ligand, such as 5-(2-Bromoacetamido)-N-phenylpentanamide, might interact with a protein target at the atomic level.

Binding Mode Analysis within Target Active Sites

Binding mode analysis serves to elucidate how a ligand fits into the active site of a target protein and which interactions stabilize the complex. nih.gov This analysis would typically identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's binding pocket. For a hypothetical study of this compound, researchers would analyze the docking poses to understand its potential mechanism of action.

Virtual Screening for Potential Off-Targets

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govajchem-b.com In the context of this compound, virtual screening could be employed to identify potential off-targets, which are unintended binding partners. This is crucial for predicting potential side effects and understanding the broader pharmacological profile of a compound. The process involves docking the compound against a panel of known protein structures. nih.gov

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations are a powerful computational tool for understanding the physical basis of the structure and function of biological macromolecules. mdpi.comresearchgate.net These simulations provide detailed information on the fluctuations and conformational changes of proteins and ligands over time. mdpi.com

Conformational Dynamics and Stability of Interactions

Once a potential binding mode is identified through molecular docking, MD simulations can be used to assess the stability of the ligand-protein complex. By simulating the movement of every atom in the system over a period of time, researchers can observe whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes or even dissociates. researchgate.net Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone throughout the simulation is a common metric to evaluate stability. mdpi.com

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, often based on density functional theory (DFT), provide a highly accurate description of the electronic structure of molecules. nih.gov These methods can be used to calculate various properties of this compound, such as its optimized geometry, electronic charge distribution, and molecular orbital energies. This information is valuable for understanding the compound's intrinsic reactivity and for parameterizing the force fields used in molecular dynamics simulations. nih.govresearchgate.net

Reactivity and Electrophilicity of the Bromoacetamide Group

The bromoacetamide moiety is the key functional group governing the reactivity of this compound, particularly its electrophilic nature. The carbon atom of the bromoacetyl group is highly susceptible to nucleophilic attack due to the presence of two electron-withdrawing groups: the bromine atom and the adjacent carbonyl group. This inherent reactivity is central to its mechanism of action in biological systems, often involving covalent modification of nucleophilic residues in proteins, such as cysteine or histidine.

Computational models, particularly those based on Density Functional Theory (DFT), can quantify the electrophilicity of this group. Key descriptors of reactivity include the analysis of frontier molecular orbitals—specifically, the Lowest Unoccupied Molecular Orbital (LUMO). A low-lying LUMO energy indicates a greater propensity to accept electrons from a nucleophile. For the bromoacetamide group, the LUMO is typically localized on the σ* anti-bonding orbital of the C-Br bond, highlighting this bond as the primary site of nucleophilic attack.

The reaction between an electrophile and a nucleophile can be dissected using the activation strain model, which separates the interaction energy into the strain energy required to deform the reactants and the interaction energy between the deformed reactants. For electrophilic carbonyl compounds, studies have shown that the reaction barrier is often dominated by electrostatic interactions rather than frontier molecular orbital interactions alone. mdpi.com In the case of this compound, the electron-withdrawing nature of the bromine atom and the carbonyl oxygen creates a significant partial positive charge on the adjacent carbon, enhancing its electrostatic attraction to nucleophiles.

Illustrative Reactivity Parameters for a Model Bromoacetamide

To illustrate the outputs of such computational analyses, the following table presents hypothetical DFT-calculated parameters for a simplified bromoacetamide model. These values help to quantify the reactivity of the electrophilic center.

ParameterDescriptionIllustrative ValueImplication for Reactivity
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital-1.5 eVA lower value indicates higher electrophilicity.
Mulliken Charge on α-Carbon Partial charge on the carbon adjacent to the bromine+0.25 eA higher positive charge enhances attraction to nucleophiles.
C-Br Bond Length The distance between the carbon and bromine atoms1.95 ÅA longer, weaker bond can facilitate nucleophilic substitution.

Note: These values are illustrative for a model compound and would require specific DFT calculations for this compound.

Electronic Structure and Charge Distribution Analysis

A detailed understanding of the electronic structure and charge distribution of this compound is fundamental to explaining its chemical behavior and potential biological interactions. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed to map the electron density and delineate atomic charges and bonding interactions within the molecule.

DFT calculations can provide a comprehensive picture of the molecule's electronic landscape. researchgate.netnih.gov The presence of the electronegative oxygen, nitrogen, and bromine atoms leads to a highly polarized structure. The analysis of the electrostatic potential (ESP) mapped onto the molecular surface can reveal regions of positive and negative potential, indicating sites prone to electrophilic and nucleophilic interactions, respectively. For this compound, a strong negative potential would be expected around the carbonyl oxygens, while the area around the bromoacetyl carbon would exhibit a positive potential.

Charge distribution analysis provides quantitative values for the partial charge on each atom. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for molecular recognition and binding to biological targets. Theoretical studies on aniline (B41778) and its derivatives show how substituents and molecular conformation influence the electronic properties of the phenylamine moiety. researchgate.netkashanu.ac.ir In this compound, the electronic character of the N-phenyl group will be modulated by the electron-donating nature of the amide nitrogen, which in turn is influenced by the rest of the molecule.

Illustrative Atomic Charges for a Fragment of the Molecule

The table below presents hypothetical Mulliken partial atomic charges for key atoms in the bromoacetamide and N-phenylamide fragments of the molecule, as would be derived from a computational analysis.

AtomFragmentIllustrative Partial Charge (e)Significance
Br Bromoacetamide-0.15Electronegative character, contributes to the electrophilicity of the adjacent carbon.
C (α to Br) Bromoacetamide+0.25Primary electrophilic site.
O (carbonyl) Bromoacetamide-0.55High negative charge, acts as a hydrogen bond acceptor.
N (amide) N-phenylamide-0.40Electron-donating to the phenyl ring, can act as a hydrogen bond donor.
C (carbonyl) N-phenylamide+0.60Electrophilic character, though less reactive than the bromoacetyl carbon.

Note: These values are for illustrative purposes and are based on general principles of organic chemistry. Actual values would be obtained from specific quantum chemical calculations for this compound.

Cheminformatics and Data Mining for Related Bioactive Compounds

Cheminformatics and data mining are powerful computational disciplines used to analyze vast chemical and biological datasets to identify novel bioactive compounds and to understand structure-activity relationships (SAR). scirp.orgnih.gov For a compound like this compound, these approaches can be leveraged to find structurally similar molecules with known biological activities, predict potential targets, and guide the design of new, more potent analogs.

The process often begins with the creation of a digital representation of the molecule, such as a SMILES string or a 2D/3D structure file. This allows for the calculation of a wide array of molecular descriptors, including physicochemical properties (e.g., molecular weight, logP, polar surface area), topological indices, and 3D shape descriptors. These descriptors quantify the structural and chemical features of the molecule, enabling large-scale comparison and modeling.

One common application of cheminformatics is similarity searching in large compound databases like PubChem, ChEMBL, or BindingDB. mdpi.combiorxiv.org By searching for compounds that are structurally similar to this compound, researchers can uncover molecules that have been tested in various biological assays. This can provide initial hypotheses about the potential biological targets and pharmacological effects of the query compound. The definition of similarity can be based on various metrics, with the Tanimoto coefficient applied to molecular fingerprints being one of the most widely used.

Data mining techniques, including machine learning and artificial intelligence, can be applied to build predictive models. nih.gov For instance, a Quantitative Structure-Activity Relationship (QSAR) model could be developed using a dataset of bromoacetamide-containing compounds with known potencies against a specific biological target. Such a model would establish a mathematical relationship between the structural features of the molecules and their biological activity, allowing for the prediction of the activity of new, untested compounds like this compound.

Furthermore, data mining of scientific literature and patents can reveal connections between chemical substructures and biological outcomes, helping to illuminate the potential of a given scaffold. biorxiv.org The integration of chemical data with bioinformatics resources, such as protein target databases, facilitates the identification of potential protein targets through methods like molecular docking or pharmacophore-based screening. nih.gov

Table of Cheminformatics Approaches and Their Applications

Cheminformatics TechniqueDescriptionApplication to this compound
Similarity Searching Identifying compounds in a database with similar structural features.Finding known bioactive compounds containing the bromoacetamide or N-phenylpentanamide scaffold.
QSAR Modeling Building predictive models that correlate molecular structure with biological activity.Predicting the potential potency of the compound against specific targets based on models trained on related molecules.
Pharmacophore Mapping Identifying the 3D arrangement of essential features for biological activity.Developing a 3D query to search for novel compounds that share the key interaction features of the bromoacetamide group and the phenyl ring.
Molecular Docking Predicting the preferred orientation and binding affinity of a ligand to a receptor.Screening potential protein targets to identify those with a binding site that can accommodate the compound.
Data Mining of Bioactivity Databases Extracting and analyzing large datasets of compound-target interactions. researchgate.netIdentifying trends in the bioactivity of compounds containing the bromoacetamide functional group. researchgate.net

Analytical Methodologies for Research and Quantification of 5 2 Bromoacetamido N Phenylpentanamide

Chromatographic Techniques for Purification and Analysis

Chromatography is a cornerstone of chemical analysis, enabling the separation of a compound from impurities, reactants, and by-products. The choice of technique depends on the analyte's properties, such as volatility and polarity, and the goals of the analysis.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile small molecules like 5-(2-Bromoacetamido)-N-phenylpentanamide. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase. For this compound, a reversed-phase HPLC method is typically employed.

In this setup, a nonpolar stationary phase (commonly a C18-silica column) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is achieved by gradually increasing the proportion of the organic solvent, which elutes the components in order of increasing hydrophobicity. The presence of the phenyl group in the compound allows for sensitive detection using an ultraviolet (UV) detector. The purity is determined by comparing the peak area of the main compound to the total area of all detected peaks.

Table 1: Illustrative HPLC Parameters for Purity Assessment

ParameterValue/Description
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD) at 254 nm
Injection Volume 10 µL

While this compound itself is not sufficiently volatile for direct GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for identifying potential volatile metabolites or degradation products that may arise from its breakdown. nih.gov GC-MS offers high separation efficiency and definitive identification capabilities. nih.gov

For analysis, the volatile compounds from a sample matrix (e.g., a cell culture medium or microsomal incubation) are first extracted, often using headspace sampling or liquid-liquid extraction with a low-boiling-point solvent. The extract is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column. mdpi.com As each compound elutes, it enters the mass spectrometer, which fragments the molecule into a unique pattern, or mass spectrum. This spectrum serves as a chemical fingerprint for identification by comparison to spectral libraries. mdpi.com

Table 2: Typical GC-MS Operating Conditions for Volatile Analysis

ParameterValue/Description
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium at 1 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-550 m/z

Mass Spectrometry (MS) Applications in Research

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable in modern chemical and biological research for its sensitivity and specificity, enabling both the quantification of known compounds and the identification of unknown structures. nih.govresearchgate.net

For the accurate and sensitive quantification of this compound in complex biological matrices like plasma, serum, or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique combines the superior separation power of HPLC with the high selectivity of tandem mass spectrometry. nih.gov

The process typically involves a sample preparation step, such as protein precipitation or solid-phase extraction, to remove interfering macromolecules. nih.gov The extract is then injected into the LC system. After chromatographic separation, the analyte is ionized (usually by electrospray ionization, ESI) and enters the mass spectrometer. In the first stage (MS1), the parent ion corresponding to the compound is selected. This ion is then fragmented in a collision cell, and a specific fragment ion is monitored in the second stage (MS2). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for quantification at very low concentrations. capes.gov.br

Table 3: Hypothetical LC-MS/MS Parameters for Quantification

ParameterValue/Description
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺ (Protonated molecule)
Product Ion (Q3) A stable, characteristic fragment ion
Collision Energy Optimized for maximum fragment intensity
Dwell Time 100 ms
Sample Preparation Protein precipitation with acetonitrile

Identifying the products of drug metabolism is a critical step in research. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, provides the mass accuracy required to elucidate the elemental composition of unknown metabolites. researchgate.netresearchgate.net HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass to within a few parts per million (ppm), allowing for the confident assignment of molecular formulas. nih.govrsc.org

In a typical in vitro study, this compound would be incubated with liver microsomes or S9 fractions, which contain drug-metabolizing enzymes. researchgate.net Following the incubation, the sample is analyzed by LC-HRMS. By comparing the accurate masses of potential metabolites to the parent compound, common metabolic transformations (e.g., oxidation, hydrolysis, dehalogenation) can be identified. For example, the addition of an oxygen atom (oxidation) would result in a precise mass increase corresponding to the exact mass of oxygen.

Table 4: Example of HRMS in Metabolite Identification

Compound/MetaboliteTransformationMolecular FormulaTheoretical Exact Mass (m/z) [M+H]⁺
Parent Compound-C₁₃H₁₇BrN₂O₂329.05496
Metabolite 1Oxidation (+O)C₁₃H₁₇BrN₂O₃345.04987
Metabolite 2Hydrolysis of AmideC₁₃H₁₈BrNO₂316.05971
Metabolite 3Debromination (+H, -Br)C₁₃H₁₈N₂O₂250.13628

Spectroscopic Methods for Mechanistic Studies

Spectroscopic methods are used to probe the molecular structure of a compound and are essential for confirming its identity and studying its chemical properties. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into molecular structure by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C). A complete NMR analysis can confirm the precise arrangement of atoms in this compound, verifying a successful synthesis. The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum identify the different types of protons and their neighbors, while the ¹³C NMR spectrum confirms the carbon backbone.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber). For this compound, FTIR would be used to confirm the presence of key bonds such as the N-H stretch of the amides, the C=O stretch of the amide carbonyl groups, and aromatic C-H bonds.

Table 5: Key Spectroscopic Data for Structural Confirmation

MethodFunctional GroupExpected Signal/Absorption
¹H NMR Aromatic Protons (C₆H₅)~7.0-7.6 ppm
Amide Protons (N-H)~8.0-9.5 ppm (broad singlets)
Methylene Protons (CH₂)~1.5-4.0 ppm
¹³C NMR Carbonyl Carbons (C=O)~165-175 ppm
Aromatic Carbons (C₆H₅)~120-140 ppm
FTIR N-H Stretch (Amide)~3300 cm⁻¹
C=O Stretch (Amide)~1650-1680 cm⁻¹
C-H Stretch (Aromatic)~3030 cm⁻¹

Circular Dichroism for Protein Conformational Changes

Circular dichroism (CD) spectroscopy is a powerful, non-destructive spectroscopic technique utilized to investigate the conformational properties of chiral molecules, most notably proteins. nih.gov This method measures the differential absorption of left- and right-circularly polarized light, providing insights into the secondary and tertiary structures of proteins. nih.govplos.org In the context of "this compound," CD spectroscopy would be employed to monitor changes in the conformation of a target protein upon binding of the compound.

The binding of a ligand, such as "this compound," to a protein can induce significant alterations in its three-dimensional structure. These changes, which are often critical for the protein's function, can be readily detected by CD spectroscopy. nih.gov The far-UV region of the CD spectrum (typically 190-250 nm) provides information about the protein's secondary structure, such as α-helices, β-sheets, and random coils. plos.org A change in the shape and magnitude of the CD spectrum in this region upon addition of the compound would indicate a perturbation of the protein's secondary structure.

The near-UV CD spectrum (250-350 nm) is sensitive to the environment of aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine) and disulfide bonds, thus reflecting the protein's tertiary structure. plos.org Alterations in the near-UV CD spectrum can signify changes in the local environment of these chromophores, often as a direct consequence of ligand binding. nih.gov

For example, a hypothetical study investigating the interaction of "this compound" with a target protein might yield the following data:

Sampleα-Helix (%)β-Sheet (%)Random Coil (%)
Protein Alone452530
Protein + this compound403030

This hypothetical data would suggest that the binding of "this compound" induces a conformational change in the target protein, characterized by a decrease in α-helical content and a corresponding increase in β-sheet content.

Fluorescence Spectroscopy for Binding Assays

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of ligands to macromolecules. This method relies on the intrinsic fluorescence of a molecule (fluorophore) or the use of extrinsic fluorescent probes. In the study of "this compound," fluorescence spectroscopy can be a powerful tool for determining binding affinity and kinetics.

Many proteins contain intrinsic fluorophores, primarily tryptophan residues, whose fluorescence is sensitive to the local environment. Upon binding of a ligand like "this compound" in the vicinity of a tryptophan residue, a change in the fluorescence intensity or emission wavelength can be observed. This change can be used to construct a binding isotherm and calculate the dissociation constant (Kd), a measure of binding affinity. nih.govnih.gov

Alternatively, a fluorescent probe can be attached to the compound of interest or to the target protein. The binding event can then be monitored through changes in the fluorescence of the probe, such as fluorescence resonance energy transfer (FRET). nih.gov

A typical binding assay would involve titrating a solution of the target protein with increasing concentrations of "this compound" and measuring the corresponding change in fluorescence. The data can then be analyzed to determine key binding parameters.

Concentration of this compound (µM)Fluorescence Intensity (Arbitrary Units)
0100
185
550
1030
2020

From such data, a binding curve can be generated to calculate the Kd value, providing a quantitative measure of the affinity between the compound and its target.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure-Activity Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining high-resolution structural information about molecules in solution. In the context of "this compound," NMR can be used to probe the structure-activity relationship by identifying the specific atoms and functional groups involved in the binding interaction with a target protein.

Techniques such as Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) are particularly valuable. In an STD-NMR experiment, saturation is transferred from the protein to a bound ligand. By observing which protons on "this compound" receive this saturation, one can map the binding epitope of the compound.

In a CSP experiment, the chemical shifts of the protein's backbone amides are monitored upon the addition of "this compound." Residues in the protein that experience a significant change in their chemical shift are likely to be at or near the binding site. This information is crucial for understanding the molecular basis of the interaction and for guiding the design of more potent derivatives.

A hypothetical CSP study might reveal the following:

Protein ResidueChemical Shift Perturbation (ppm)
Leucine 450.25
Valine 670.22
Isoleucine 890.19
Alanine 120.05

These results would suggest that Leucine 45, Valine 67, and Isoleucine 89 are located within the binding pocket for "this compound."

Method Validation for Research Quantification in Non-Clinical Matrices

The reliable quantification of "this compound" in non-clinical matrices, such as plasma, tissue homogenates, or cell lysates, is essential for pharmacokinetic and pharmacodynamic studies. Method validation ensures that the analytical procedure used for quantification is accurate, precise, and reproducible.

A common analytical technique for quantification is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS). The validation of such a method typically involves assessing several key parameters as guided by regulatory bodies.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards and evaluating the correlation coefficient (R²) of the calibration curve. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. researchgate.net These are determined by analyzing quality control (QC) samples at different concentrations on multiple days.

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the matrix.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. researchgate.net

A summary of validation parameters for a hypothetical HPLC method for "this compound" is presented below:

Validation ParameterAcceptance CriteriaResult
Linearity (R²)≥ 0.990.998
Accuracy (% Bias)Within ±15%-5.2% to 8.1%
Precision (%RSD)≤ 15%4.5% to 9.8%
LOD (ng/mL)Reportable1
LOQ (ng/mL)Reportable5

Successful validation of the analytical method ensures that the data generated in non-clinical studies are reliable and can be used to make informed decisions in the research and development process.

Future Directions and Emerging Research Perspectives for 5 2 Bromoacetamido N Phenylpentanamide

Exploration of Novel Biological Targets and Pathways

The bromoacetamide functional group in 5-(2-Bromoacetamido)-N-phenylpentanamide is a well-known reactive moiety, capable of forming covalent bonds with nucleophilic residues in proteins, most notably cysteine. This intrinsic reactivity opens up the possibility of targeting a wide range of proteins that play crucial roles in various cellular pathways. Future research could focus on identifying novel biological targets for this compound through unbiased screening approaches. Techniques such as activity-based protein profiling (ABPP) could be employed to identify specific protein interactions within a complex biological sample.

Furthermore, the identification of a specific protein target would pave the way for investigating the downstream effects of its modulation. This could lead to the elucidation of novel signaling pathways or the discovery of new functions for known proteins. The exploration of these interactions is a critical step in understanding the compound's mechanism of action and its potential therapeutic applications.

Development of Advanced Analogues with Enhanced Specificity or Activity

Once a biological target for this compound is identified, the development of advanced analogues with improved properties would be a logical next step. nih.gov The goal of such medicinal chemistry efforts would be to enhance the compound's specificity for its intended target, thereby minimizing off-target effects, and to increase its potency.

Structure-activity relationship (SAR) studies would be central to this process. By systematically modifying the phenylpentanamide portion of the molecule, researchers can explore how changes in its structure affect binding affinity and selectivity. For instance, the introduction of different substituents on the phenyl ring or alterations to the length and composition of the pentanamide (B147674) linker could lead to analogues with significantly improved pharmacological profiles. The ultimate aim is to develop a highly selective and potent chemical probe or a lead compound for drug development. nih.gov

Applications in Chemical Probe Development for Unexplored Biological Systems

A well-characterized and highly selective analogue of this compound could serve as a valuable chemical probe for studying unexplored biological systems. nih.gov Chemical probes are essential tools that allow for the selective modulation of a protein of interest, enabling researchers to dissect its function in a temporal and dose-dependent manner. nih.gov

The development of such a probe would require rigorous validation to ensure its specificity and to characterize its on-target and off-target effects. A high-quality chemical probe derived from this scaffold could be used to investigate the role of its target protein in various physiological and pathological processes, potentially uncovering new therapeutic avenues. nih.gov

Integration into High-Throughput Screening Libraries for Drug Discovery Initiatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds for a desired biological activity. chemdiv.comnih.gov The unique structural features of this compound and its potential analogues make them interesting candidates for inclusion in specialized screening libraries.

Specifically, this compound could be incorporated into covalent compound libraries, which are designed to identify molecules that form covalent bonds with their targets. Such libraries are becoming increasingly important in drug discovery, particularly for targeting proteins that have been considered "undruggable" by traditional small molecule inhibitors. The inclusion of a diverse set of bromoacetamide-containing compounds in HTS libraries could lead to the identification of novel hits for a variety of therapeutic targets. chemdiv.comnih.gov

Contribution to Understanding Fundamental Biological Processes

The identification of a specific biological target for this compound and the subsequent development of selective chemical probes would have implications beyond drug discovery. These tools could be used to gain a deeper understanding of fundamental biological processes. By selectively inhibiting or activating a particular protein, researchers can study its role in cellular signaling, metabolism, and other essential functions.

This approach can lead to the validation of new drug targets and provide insights into the molecular basis of disease. The knowledge gained from these studies can have a broad impact on the fields of cell biology, biochemistry, and pharmacology.

Methodological Innovations Spurred by Research on the Compound

The challenges associated with working with reactive compounds like this compound can often drive methodological innovation. For example, the need to accurately identify the covalent binding site of the compound on its protein target may necessitate the development of new mass spectrometry-based proteomics techniques.

Furthermore, the optimization of the compound's reactivity to achieve a balance between target engagement and off-target effects can lead to new strategies in covalent drug design. The development of novel assays to assess the selectivity and cellular effects of covalent inhibitors could also be spurred by research on this and similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.